An In-depth Technical Guide to 4-Nitrobenzyl Chloride: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Nitrobenzyl Chloride: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 4-nitrobenzyl chloride. It includes detailed experimental protocols for its synthesis and typical reactions, along with a summary of its key quantitative data. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Core Chemical Properties
4-Nitrobenzyl chloride is a crystalline solid at room temperature, appearing as pale yellow needles or powder.[1][2] Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | References |
| Molecular Formula | C₇H₆ClNO₂ | [3] |
| Molecular Weight | 171.58 g/mol | [3] |
| CAS Number | 100-14-1 | [3] |
| Melting Point | 70-73 °C | [3] |
| Appearance | Pale yellow crystalline solid | [1] |
| Solubility | Soluble in chloroform. Moderately soluble in ether. Insoluble in water. | [3] |
| Purity | Typically ≥98% | [4] |
Chemical Structure and Reactivity
4-Nitrobenzyl chloride possesses a benzene ring substituted with a chloromethyl group and a nitro group at the para position. The carbon of the chloromethyl group is sp³ hybridized, while the carbons of the benzene ring are sp² hybridized. The presence of the electron-withdrawing nitro group significantly influences the molecule's reactivity.
The nitro group deactivates the benzene ring towards electrophilic substitution while activating the benzylic carbon for nucleophilic substitution. This enhanced electrophilicity at the benzylic position makes 4-nitrobenzyl chloride a valuable alkylating agent and an important intermediate in the synthesis of various organic compounds, including pharmaceuticals.[5] It readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by a wide range of nucleophiles.[5]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, a representative nucleophilic substitution reaction, and purification of 4-nitrobenzyl chloride.
Synthesis of 4-Nitrobenzyl Chloride via Free-Radical Chlorination of 4-Nitrotoluene
This protocol describes the synthesis of 4-nitrobenzyl chloride through the free-radical chlorination of 4-nitrotoluene. The reaction is initiated by UV light.
Materials and Equipment:
-
4-Nitrotoluene
-
Gaseous chlorine
-
Three-necked flask
-
Mercury immersion lamp or a 500-watt photolamp
-
Gas inlet tube
-
Reflux condenser
-
Heating bath
-
Wash-bottle with concentrated sulfuric acid
Procedure:
-
Set up the reaction apparatus in a fume hood. The three-necked flask should be equipped with the mercury immersion lamp (or irradiated by an external photolamp), the gas inlet tube, and the reflux condenser.
-
Dry the gaseous chlorine by passing it through a wash-bottle containing concentrated sulfuric acid.
-
Place 4-nitrotoluene in the three-necked flask and heat it to its boiling point using the heating bath.
-
Once boiling, introduce a vigorous stream of dry gaseous chlorine through the gas inlet tube while irradiating the mixture.
-
Continue the chlorination until the calculated weight increase for mono-chlorination is achieved. Monitor the reaction to ensure that gaseous chlorine does not escape through the condenser.
-
After the reaction is complete, cool the mixture. The product will solidify upon cooling.
-
The crude 4-nitrobenzyl chloride can be purified by recrystallization.[1]
Nucleophilic Substitution: Synthesis of p-Nitrobenzyl Acetate
This procedure, adapted from Organic Syntheses, illustrates a typical Sₙ2 reaction of 4-nitrobenzyl chloride with acetate as the nucleophile.[6]
Materials and Equipment:
-
p-Nitrobenzyl chloride (1.46 moles, 250 g)
-
Fused sodium acetate (2.74 moles, 225 g)
-
Glacial acetic acid (6.25 moles, 375 g)
-
2-L round-bottom flask
-
Reflux condenser
-
Oil bath
-
Apparatus for distillation under reduced pressure
-
Mechanical stirrer
-
Büchner funnel
-
Methanol
Procedure:
-
In a 2-L round-bottom flask, combine 250 g of p-nitrobenzyl chloride, 225 g of fused sodium acetate, and 375 g of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture in an oil bath maintained at 160–170°C for 8–10 hours.
-
After refluxing, allow the oil bath to cool to approximately 125°C. Remove the acetic acid by distillation under reduced pressure.
-
To the resulting hard cake, add about 500 ml of water and break up the solid with a stirring rod.
-
Transfer the entire contents to a 1.5-L beaker and stir mechanically for about 30 minutes to break up all lumps.
-
Filter the finely divided material using a Büchner funnel and wash with 200 ml of cold water. Repeat this washing process twice.
-
The crude product can be purified by recrystallization from methanol.[6]
Purification by Recrystallization
Procedure:
-
Transfer the crude solid to a conical flask.
-
Add a minimum amount of hot solvent (e.g., ethanol/hexane mixture[1] or methanol[6]) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Metabolic Pathway: Detoxification of 4-Nitrobenzyl Chloride
4-Nitrobenzyl chloride is a substrate for the enzyme Glutathione S-transferase (GST), which is a key enzyme in the detoxification of xenobiotics.[3] The enzyme catalyzes the conjugation of glutathione (GSH) to the electrophilic benzylic carbon of 4-nitrobenzyl chloride. This reaction increases the water solubility of the compound, facilitating its excretion from the body. The overall process is a critical step in the cellular defense against toxic electrophiles.
Caption: GST-catalyzed detoxification of 4-Nitrobenzyl chloride.
Experimental Workflow: Nucleophilic Substitution Reaction
The following diagram illustrates a typical laboratory workflow for carrying out a nucleophilic substitution reaction with 4-nitrobenzyl chloride, from reaction setup to product purification and analysis.
Caption: Workflow for a typical nucleophilic substitution.
References
- 1. prepchem.com [prepchem.com]
- 2. 4-Nitrobenzyl chloride, 50 g, CAS No. 100-14-1 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. 4-Nitrobenzyl chloride 99 100-14-1 [sigmaaldrich.com]
- 4. 4-Nitrobenzyl chloride, 50 g, CAS No. 100-14-1 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Belgium [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
